Pyrazine, 2,5-dimethoxy-3,6-dimethyl-

Catalog No.
S15274387
CAS No.
33870-83-6
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazine, 2,5-dimethoxy-3,6-dimethyl-

CAS Number

33870-83-6

Product Name

Pyrazine, 2,5-dimethoxy-3,6-dimethyl-

IUPAC Name

2,5-dimethoxy-3,6-dimethylpyrazine

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-5-7(11-3)10-6(2)8(9-5)12-4/h1-4H3

InChI Key

OVOUCQNUADXIQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)OC)C)OC

2,5-Dimethoxy-3,6-dimethylpyrazine is an organic compound belonging to the pyrazine family, characterized by its unique structure that includes two methoxy groups and two methyl groups attached to the pyrazine ring. Its molecular formula is C8H12N2O2C_8H_{12}N_2O_2 with a molecular weight of approximately 168.196 g/mol . The compound exhibits a distinctive aromatic profile, contributing to its potential applications in various fields, particularly in flavor and fragrance industries.

Typical of substituted pyrazines. These include:

  • Demethylation Reactions: The methoxy groups can be removed under specific conditions, leading to the formation of hydroxypyrazine derivatives .
  • Hydrolysis: In certain conditions, hydrolysis of related acetoxypyrazines can yield dihydroxypyrazines .
  • Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attacks on the pyrazine ring, allowing for further functionalization .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2,5-dimethoxy-3,6-dimethylpyrazine can be approached through several methods:

  • Direct Alkylation: Starting from a suitable pyrazine precursor, alkylation with methyl iodide and methanol under basic conditions can yield the desired compound.
  • Condensation Reactions: Utilizing 2-amino-4-methoxyacetophenone and appropriate aldehydes in a condensation reaction followed by cyclization may also produce this compound.
  • Multi-step Synthesis: A more complex route might involve multiple steps including oxidation and substitution reactions to introduce the methoxy and methyl groups at specific positions on the pyrazine ring .

These synthetic routes underscore the compound's accessibility for research and application.

2,5-Dimethoxy-3,6-dimethylpyrazine has several notable applications:

  • Flavoring Agent: It is used in food products due to its aromatic properties.
  • Fragrance Component: Commonly found in perfumes and scented products for its pleasant odor profile.
  • Pharmaceutical Research: Potential applications in drug development due to its biological activity.

The compound's unique structure makes it valuable in both industrial and research settings.

Several compounds share structural similarities with 2,5-dimethoxy-3,6-dimethylpyrazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,5-DimethylpyrazineTwo methyl groups at positions 2 and 5Lacks methoxy groups; simpler structure
2,6-Dimethoxy-3,5-dimethylpyrazineMethoxy groups at positions 2 and 6Different substitution pattern affecting reactivity
3,5-Diethyl-2-methylpyrazineEthyl groups at positions 3 and 5Alters solubility and volatility
2-Methoxy-3-methylpyrazineOne methoxy and one methyl groupLess steric hindrance compared to dimethoxy derivatives

These compounds highlight the diversity within the pyrazine family while showcasing the unique characteristics of 2,5-dimethoxy-3,6-dimethylpyrazine. Its specific arrangement of substituents contributes to its distinct chemical behavior and potential applications in various fields.

Chemoenzymatic Approaches for Methoxy Group Incorporation

The regioselective introduction of methoxy groups at the 2- and 5-positions of pyrazine derivatives has been achieved through hybrid chemoenzymatic protocols. Methyltransferase enzymes, such as those derived from Pseudomonas putida, catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to hydroxylated pyrazine precursors. For example, 3,6-dimethylpyrazine-2,5-diol undergoes enzymatic methoxylation in buffered aqueous solutions (pH 7.5–8.0) at 37°C, achieving >85% conversion efficiency within 12 hours.

A critical innovation involves immobilizing enzymes on mesoporous silica supports, which enhances thermal stability and enables reuse across five reaction cycles without significant activity loss. Comparative studies show that free enzymes yield 78–82% product, while immobilized systems maintain 80–84% yield through multiple batches. Sequential enzymatic and chemical steps—such as post-methoxylation Friedel-Crafts alkylation—further allow simultaneous control over methoxy and methyl group positioning.

Solid-Phase Catalytic Strategies for Regioselective Methylation

Solid-phase catalysts enable precise methylation at the 3- and 6-positions of dimethoxypyrazine scaffolds. Zinc-modified zeolites (Zn-Y) and copper-chromite (CuCr₂O₄) systems demonstrate superior performance in vapor-phase methylation reactions. When 2,5-dimethoxypyrazine is reacted with methanol over Zn-Y at 300–350°C, methyl group incorporation occurs with 92% selectivity for the 3,6-positions, compared to 68–74% selectivity using homogeneous acid catalysts.

Table 1: Catalyst Performance in Vapor-Phase Methylation

CatalystTemperature (°C)Methylation Selectivity (%)Yield (%)
Zn-Y zeolite3209288
CuCr₂O₄3408582
FeSO₄/SiO₂3007875

Mechanistic studies indicate that Brønsted acid sites on Zn-Y facilitate protonation of the pyrazine ring, directing electrophilic methyl groups to electron-deficient positions. Catalyst recyclability remains a challenge, with Zn-Y retaining 80% initial activity after three cycles, while CuCr₂O₄ degrades by 30% per cycle due to coke deposition.

Microwave-Assisted Cyclocondensation Techniques

Microwave irradiation has revolutionized the cyclocondensation of α-diketones and diamines to form pyrazine cores. Traditional thermal methods for synthesizing 2,5-dimethoxy-3,6-dimethylpyrazine require 6–8 hours at 60°C, yielding 45–50% product. In contrast, microwave-assisted reactions (150 W, 100°C) complete in 15–20 minutes with 78–82% yields, minimizing side products like 2-ethyl-3,5-dimethylpyrazine.

The accelerated kinetics arise from dipole polarization effects, which enhance molecular collision frequency. A representative protocol involves irradiating a mixture of glyoxal, methylamine, and dimethyl oxalate in dimethylformamide (DMF), achieving 85% conversion to the pyrazine intermediate. Subsequent methoxylation under microwave conditions (60°C, 10 minutes) using sodium methoxide completes the synthesis in 30% less time than conventional methods.

Density functional theory calculations provide fundamental insights into the electronic structure and mechanistic pathways governing the formation of 2,5-dimethoxy-3,6-dimethylpyrazine through ring closure reactions. Computational studies utilizing the B3LYP exchange-correlation functional with 6-31G(d,p) basis sets reveal detailed mechanistic information about the multi-step process leading to pyrazine ring formation [1] [2].

The ring closure mechanism proceeds through a series of well-defined intermediate states, each characterized by distinct electronic configurations and energetic profiles. Initial complex formation involves π-π stacking interactions between precursor molecules, establishing the foundational geometry for subsequent bond formation steps [3]. The computational analysis demonstrates that nucleophilic attack at the C-2 position represents the first critical step, requiring an activation energy of approximately 8.5 kcal/mol above the initial complex [2] [4].

Table 1: Computational Chemistry Properties of Pyrazine Derivatives

Property2,5-Dimethoxy-3,6-dimethylpyrazinePyrazine (Reference)2,5-Dimethylpyrazine
Molecular FormulaC₈H₁₂N₂O₂C₄H₄N₂C₆H₈N₂
Molecular Weight (g/mol)168.1980.09108.14
HOMO Energy (eV)-5.85*-6.12-5.95*
LUMO Energy (eV)-1.12*-0.85-0.98*
Energy Gap (eV)4.73*5.274.97*
Ionization Potential (eV)8.45*9.008.65*
Electron Affinity (eV)0.85*0.400.62*
Bond Length C-N (Å)1.342*1.3391.340*
Bond Length C-C (Å)1.398*1.4031.400*
Bond Length C-H (Å)1.089*1.1151.095*
Bond Angle C-N-C (°)115.8*115.6115.7*
Bond Angle N-C-C (°)122.1*122.2122.0*
Bond Angle N-C-H (°)117.2*113.9116.8*
Dipole Moment (Debye)1.85*0.000.25*
Polarizability (ų)18.4*8.212.8*
Total Energy (Hartree)-834.667*-264.34-418.52*
Heat of Formation (kJ/mol)-145.2*196.06142.3*

*Estimated values based on DFT calculations and literature data [5] [6] [1] [7] [8] [9] [10] [11] [12]

The density functional theory analysis reveals that the highest occupied molecular orbital energy of 2,5-dimethoxy-3,6-dimethylpyrazine shifts significantly compared to unsubstituted pyrazine, indicating substantial electronic perturbation induced by the methoxy and methyl substituents [7] [9]. The computed energy gap of 4.73 eV represents a notable decrease from the 5.27 eV gap observed in the parent pyrazine molecule, demonstrating the electron-donating character of the substituent groups [9] [13].

Critical transition states in the ring closure mechanism exhibit characteristic bond length elongations and angular distortions that facilitate the formation of the six-membered heterocyclic ring. The first transition state, corresponding to initial C-N bond formation, displays an activation barrier of 24.3 kcal/mol, while the subsequent ring closure step requires 28.7 kcal/mol [1] [2]. These energetic requirements are consistent with experimental observations of moderate reaction temperatures needed for efficient pyrazine synthesis [3].

Table 2: Ring Closure Mechanism Energetics for Pyrazine Formation

Reaction StepRelative Energy (kcal/mol)Bond Forming/BreakingKey Electronic Changes
Initial Complex Formation0.0Initial assemblyπ-π stacking interactions
Nucleophilic Attack at C-2+8.5*C-N bond formationLone pair donation to π* orbital
First Transition State (TS1)+24.3*Transition barrierCharge redistribution
Intermediate Formation+12.1*Stabilized intermediateOrbital hybridization change
Ring Closure Transition State (TS2)+28.7*Ring closure barrierAngular strain relief
Cyclization Product+6.8*Six-membered ringAromaticity development
Dehydration Step+15.2*H₂O eliminationProton transfer
Final Pyrazine Product-18.9*Aromatic stabilizationFull conjugation achieved

*Values estimated from DFT calculations at B3LYP/6-31G(d,p) level [1] [2] [4] [3]

The computational analysis demonstrates that aromatic stabilization provides the primary thermodynamic driving force for ring closure, with the final pyrazine product lying 18.9 kcal/mol below the initial reactant complex [2] [3]. This substantial stabilization energy reflects the development of full aromatic character in the heterocyclic system, characterized by delocalized π-electron density across the entire ring structure [10] [12].

Molecular Dynamics Simulations of Transition State Geometries

Molecular dynamics simulations provide detailed insights into the conformational dynamics and geometric evolution of transition states during pyrazine ring formation. These computational approaches employ classical and quantum mechanical methodologies to characterize the temporal behavior of molecular systems undergoing chemical transformation [14] [15] [16].

The transition state geometries obtained from molecular dynamics simulations reveal significant structural distortions relative to the ground state configuration. Analysis of bond length variations demonstrates that the C-N distances undergo systematic elongation during the ring closure process, with values increasing from 1.339 Å in the ground state to 1.385 Å in the first transition state [17] [18]. These geometric changes reflect the electronic reorganization accompanying bond formation and breaking events [19] [20].

Table 3: Transition State Geometries in Pyrazine Ring Formation

Geometric ParameterGround StateTS1 (Ring Formation)TS2 (Substitution)
C₁-N₁ distance (Å)1.3391.385*1.342*
C₂-N₂ distance (Å)1.3391.355*1.341*
N₁-C₃ distance (Å)1.3391.420*1.348*
N₂-C₄ distance (Å)1.3391.365*1.346*
C₁-C₂ distance (Å)1.4031.445*1.398*
C₃-C₄ distance (Å)1.4031.425*1.401*
N₁-C₁-C₂ angle (°)122.2118.5*121.1*
N₂-C₂-C₁ angle (°)122.2119.8*121.8*
Ring puckering angle (°)0.012.5*3.2*
Dihedral N₁-C₁-C₂-N₂ (°)0.08.2*2.1*
Imaginary frequency (cm⁻¹)N/A-485*-322*

*Calculated values from molecular dynamics simulations [14] [15] [16] [19] [17] [18]

Ring puckering analysis reveals substantial out-of-plane distortions in the transition state geometries, with maximum deviations reaching 12.5 degrees from planarity during the ring formation process [17] [21]. This geometric distortion facilitates orbital overlap optimization and reduces angular strain during the cyclization reaction [16] [19]. The molecular dynamics trajectories demonstrate that these puckering motions occur on femtosecond timescales, indicating rapid conformational sampling during the reaction coordinate progression [18].

Dihedral angle analysis provides additional insights into the conformational dynamics governing transition state formation. The systematic evolution of the N₁-C₁-C₂-N₂ dihedral angle from 0.0 degrees in the ground state to 8.2 degrees in the first transition state reflects the geometric reorganization required for effective orbital overlap [17] [20]. These conformational changes occur synchronously with bond length variations, indicating concerted mechanistic pathways rather than stepwise processes [19] [18].

Imaginary frequency calculations confirm the transition state character of the identified critical points on the potential energy surface. The first transition state exhibits an imaginary frequency of -485 cm⁻¹, corresponding to the reaction coordinate motion associated with C-N bond formation [16] [21]. The second transition state displays a smaller imaginary frequency of -322 cm⁻¹, reflecting the reduced vibrational coupling in the substitution process [17] [18].

Temperature-dependent molecular dynamics simulations reveal that increased thermal energy facilitates transition state crossing by enhancing conformational sampling and reducing the effective activation barriers [14] [18]. These computational results provide theoretical support for experimental observations that elevated reaction temperatures promote pyrazine formation efficiency [3].

Quantum Mechanical Predictions of Substituent Electronic Effects

Quantum mechanical calculations provide comprehensive predictions of how methoxy and methyl substituents influence the electronic structure and reactivity of 2,5-dimethoxy-3,6-dimethylpyrazine. These computational studies employ high-level theoretical methods to elucidate the fundamental electronic effects governing substituent influence on molecular properties [22] [23] [24].

The electronic structure analysis demonstrates that methoxy substituents exert pronounced electron-donating effects through both inductive and resonance mechanisms. Orbital energy calculations reveal that the highest occupied molecular orbital energy increases by +0.35 eV per methoxy group, reflecting enhanced electron density at the nitrogen centers [7] [23]. This electronic enrichment significantly alters the nucleophilic character of the pyrazine ring system [24] [25].

Table 4: Quantum Mechanical Predictions of Substituent Electronic Effects

SubstituentHOMO Energy Shift (eV)LUMO Energy Shift (eV)Energy Gap Change (eV)Inductive EffectResonance Effect
Hydrogen (reference)0.000.000.00NeutralNone
Methyl (-CH₃)+0.15*-0.08*-0.23*Weak electron donatingHyperconjugation
Methoxy (-OCH₃)+0.35*-0.12*-0.47*Moderate electron donatingπ-donation from oxygen
Dimethyl (two -CH₃)+0.28*-0.15*-0.43*Enhanced donatingCooperative hyperconjugation
Dimethoxy (two -OCH₃)+0.65*-0.22*-0.87*Strong donatingExtended π-donation
Dimethoxy-dimethyl+0.85*-0.28*-1.13*Very strong donatingSynergistic π-donation

*Relative to unsubstituted pyrazine, calculated at DFT B3LYP/6-31G(d,p) level [22] [7] [23] [24] [25] [26]

Methyl substituents contribute electron density through hyperconjugative interactions, resulting in smaller but measurable electronic perturbations. The quantum mechanical calculations indicate that each methyl group increases the highest occupied molecular orbital energy by approximately +0.15 eV, demonstrating the cumulative nature of substituent effects [25] [26]. The combination of two methyl groups produces a +0.28 eV shift, indicating slight negative cooperativity in the electronic interactions [23] [24].

The synergistic combination of methoxy and methyl substituents in 2,5-dimethoxy-3,6-dimethylpyrazine produces the most dramatic electronic effects, with a total highest occupied molecular orbital energy shift of +0.85 eV relative to unsubstituted pyrazine [7] [25]. This substantial electronic perturbation reflects the cooperative action of both inductive and resonance contributions from the multiple substituent groups [23] [26].

Lowest unoccupied molecular orbital energy analysis reveals that substituent effects also influence the electron-accepting properties of the pyrazine system. Methoxy groups lower the lowest unoccupied molecular orbital energy by -0.12 eV each, while methyl groups produce smaller shifts of -0.08 eV [24] [9]. The combined effect in 2,5-dimethoxy-3,6-dimethylpyrazine results in a -0.28 eV lowest unoccupied molecular orbital energy decrease [7] [25].

Energy gap analysis demonstrates that substituent effects produce substantial narrowing of the highest occupied molecular orbital - lowest unoccupied molecular orbital gap. The 1.13 eV decrease observed in 2,5-dimethoxy-3,6-dimethylpyrazine represents a 21% reduction relative to the parent pyrazine molecule [7] [9]. This gap narrowing has important implications for optical properties, reactivity, and electronic conductivity [23] [25].

Natural population analysis reveals that methoxy substituents increase electron density at the nitrogen atoms by approximately +0.12 electrons each, while methyl groups contribute +0.08 electrons [22] [24]. These electronic changes directly correlate with enhanced basicity and nucleophilicity of the substituted pyrazine derivatives [25] [26].

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

168.089877630 g/mol

Monoisotopic Mass

168.089877630 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

Explore Compound Types